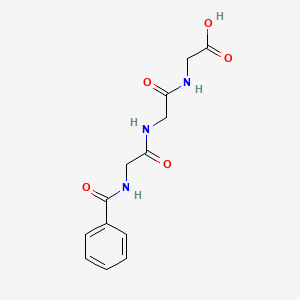
Hippuryl-glycyl-glycine
Vue d'ensemble
Description
Hippuryl-glycyl-glycine (HGG) is an amino acid derivative that has been used in numerous scientific research applications. It has been studied for its ability to modulate and regulate various biochemical and physiological processes. In
Applications De Recherche Scientifique
Études d'inhibition de l'enzyme de conversion de l'angiotensine (ECA)
Ce composé a été utilisé dans des études portant sur l'inhibition de l'ECA, qui joue un rôle important dans la régulation de la pression artérielle. Les chercheurs utilisent Hippuryl-glycyl-glycine pour mesurer l'activité de l'ECA en observant son clivage . Cette application est cruciale pour le développement de nouveaux médicaments antihypertenseurs.
Recherche nutraceutique
Dans l'industrie nutraceutique, This compound est utilisé pour explorer les bienfaits pour la santé de divers aliments et compléments alimentaires. Par exemple, il a été impliqué dans des études examinant les effets des anthocyanes sur la santé cardiovasculaire et métabolique .
Mécanisme D'action
Target of Action
Hippuryl-glycyl-glycine is known to interact with the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure . ACE is a dipeptidyl carboxypeptidase found in somatic cells and testicular subtypes . It plays a crucial role in the renin-angiotensin system, which regulates blood pressure .
Biochemical Pathways
This compound, as part of the class of organic compounds known as oligopeptides, is involved in peptide-related pathways . These peptides can inhibit ACE activity and have considerable importance as antihypertensive agents . The inhibition of ACE leads to a decrease in angiotensin II and an increase in bradykinin, resulting in vasodilation and a subsequent decrease in blood pressure .
Pharmacokinetics
As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of ACE, leading to a decrease in blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound .
Analyse Biochimique
Biochemical Properties
Hippuryl-glycyl-glycine is primarily used to study the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the hydrolysis of this compound to release hippuric acid and glycyl-glycine. This reaction is often used to measure ACE activity in serum and other biological samples . The interaction between this compound and ACE is specific, and the hydrolysis reaction is a key indicator of ACE function. Additionally, this compound can interact with other enzymes and proteins involved in peptide metabolism, although ACE is the most well-studied enzyme in this context .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for ACE. The hydrolysis of this compound by ACE can impact cell signaling pathways, particularly those related to blood pressure regulation and cardiovascular function . The product of this hydrolysis, glycyl-glycine, can further participate in cellular metabolism and protein synthesis. Additionally, the presence of this compound in cellular environments can affect gene expression and cellular metabolism by modulating the activity of ACE and related enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACE. Upon binding to the active site of ACE, this compound undergoes hydrolysis, resulting in the release of hippuric acid and glycyl-glycine . This reaction is facilitated by the catalytic activity of ACE, which cleaves the peptide bond between the glycine residues. The binding of this compound to ACE is specific and involves interactions with key amino acid residues in the enzyme’s active site . This hydrolysis reaction is a critical step in the regulation of blood pressure and other physiological processes mediated by ACE.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature can lead to degradation . The hydrolysis of this compound by ACE is typically rapid, with measurable changes occurring within minutes of enzyme addition . Long-term studies have shown that the presence of this compound can influence cellular function and enzyme activity over extended periods, although the specific effects depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound is generally well-tolerated and can effectively measure ACE activity without causing adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Animal studies have shown that the threshold for these adverse effects varies depending on the species and experimental conditions . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide metabolism and ACE activity. The primary metabolic pathway for this compound involves its hydrolysis by ACE to produce hippuric acid and glycyl-glycine . These products can further participate in various metabolic processes, including the synthesis of proteins and other peptides . The interaction of this compound with ACE is a key step in the regulation of blood pressure and other physiological functions mediated by the renin-angiotensin system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific peptide transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . The distribution of this compound within tissues is also influenced by its stability and degradation rate .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with ACE and other enzymes involved in peptide metabolism. This compound can localize to the cell membrane, where ACE is typically found, and participate in the hydrolysis reaction . Additionally, this compound can be transported to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other enzymes and proteins . The specific localization of this compound within cells can influence its activity and function in biochemical reactions .
Propriétés
IUPAC Name |
2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQZRSVDAIOAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185310 | |
| Record name | Hippuryl-glycyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31384-90-4 | |
| Record name | Hippuryl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hippuryl-glycyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)





